TRIS(TRIMETHYLSILOXY)SILANOL

Description

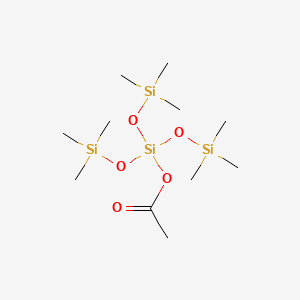

Structure

2D Structure

3D Structure

Properties

CAS No. |

74098-43-4 |

|---|---|

Molecular Formula |

C11H30O5Si4 |

Molecular Weight |

354.69 g/mol |

IUPAC Name |

tris(trimethylsilyloxy)silyl acetate |

InChI |

InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3 |

InChI Key |

LWWKLKSYKPNLMG-UHFFFAOYSA-N |

SMILES |

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Other CAS No. |

74098-43-4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris Trimethylsiloxy Silanol

Established Synthetic Pathways for Tris(trimethylsiloxy)silanol (Q-Silanol)

Several synthetic routes have been developed to produce this compound, each starting from different silicon-based precursors and employing distinct reaction mechanisms.

The synthesis involving the hypersilyl lithium intermediate is a multi-step process. The initial step is the formation of tris(trimethylsilyl)silyl lithium, [(CH₃)₃Si]₃SiLi, a powerful nucleophile. This is typically achieved by the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium. wikipedia.org

(CH₃)₃Si)₄Si + CH₃Li → ((CH₃)₃Si)₃SiLi + (CH₃)₄Si

While direct protonation of this lithium salt with an acid like HCl yields tris(trimethylsilyl)silane (B43935), ((CH₃)₃Si)₃SiH, the pathway to the silanol (B1196071) requires an oxidation step followed by hydrolysis. wikipedia.org An alternative approach involves the conversion of the lithium precursor to a tris(trimethylsilyl)silyl halide (e.g., bromide or fluoride). researchgate.net The subsequent hydrolysis of this halide, which is significantly more reactive towards water than the corresponding silane (B1218182), yields the desired this compound. The considerable steric hindrance provided by the three trimethylsilyl (B98337) groups plays a critical role in this synthesis, as it effectively prevents the intermolecular condensation of the silanol to form a disiloxane, a common side reaction in the synthesis of less hindered silanols. researchgate.net

Another established route begins with the reaction between a trimethylsilyl halide, such as trimethylsilyl chloride, and trichlorosilane (B8805176) in the presence of a reducing agent like lithium metal. This reaction yields tris(trimethylsilyl)silane. wikipedia.org

3 (CH₃)₃SiCl + HSiCl₃ + 6 Li → ((CH₃)₃Si)₃SiH + 6 LiCl

To obtain this compound from this pathway, a subsequent oxidation and hydrolysis step would be necessary. A more direct approach, however, would be to first synthesize the corresponding tris(trimethylsilyl)silyl halide from the hypersilyl intermediate and then proceed with its hydrolysis. researchgate.net The hydrolysis of these halides is a viable method for producing the stable silanol, as the bulky nature of the tris(trimethylsilyl)silyl group prevents the typical condensation to disiloxanes. researchgate.net

Hydrolysis of silicon-oxygen or silicon-halogen bonds is a fundamental method for the formation of silanols. One documented pathway for the synthesis of this compound involves the co-hydrolysis of tetramethyl orthosilicate (B98303) and hexamethyldisiloxane (B120664). chemicalbook.com This method relies on the controlled hydrolysis and condensation of these precursors to build the desired Q-silanol structure.

The general principle of forming silanols through hydrolysis is well-established. For instance, the hydrolysis of tetraethyl orthosilicate (TEOS), often catalyzed by acids or bases, is a cornerstone of sol-gel chemistry for producing silica (B1680970) networks. unm.eduniscpr.res.inresearchgate.net In a similar vein, the hydrolysis of functionalized alkoxysilanes is employed to create more complex silanols. A notable example is the preparation of γ-methacryloxypropyl-tris(trimethylsiloxy)silane, which is synthesized through the hydrolysis of γ-methacryloxypropyl-trimethoxysilane in the presence of chlorotrimethylsilane.

The dynamic nature of the siloxane bond (Si-O-Si) allows for rearrangements and equilibration reactions, which can be harnessed for the synthesis of specific siloxane structures. These processes are typically catalyzed by strong acids or bases. For example, the equilibration of siloxane mixtures containing trimethylsiloxane ("M" units) and dimethylsiloxane ("D" units) can be directed to produce low molecular weight linear siloxanes. google.com

Another powerful technique is the anionic ring-opening polymerization of cyclic siloxanes, such as 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. researchgate.net This method allows for the formation of linear polymethyl(trimethylsiloxy)siloxane. While these methods are generally aimed at producing polymers, the underlying principles of siloxane bond cleavage and reformation can be adapted under controlled conditions to favor the formation of specific oligomeric structures like this compound. The precise control of reaction conditions, including catalyst, temperature, and reactant ratios, is essential to steer the equilibrium towards the desired product.

Functionalization and Derivatization Strategies for this compound Analogues

The hydroxyl group of this compound serves as a reactive site for the introduction of various organic and inorganic moieties, leading to a diverse range of functionalized analogues with tailored properties.

The derivatization of this compound allows for its incorporation into a wide array of materials.

Organic Functionalization:

A prominent application of this chemistry is in the synthesis of monomers for biomedical polymers. For example, 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS) is a key component in the manufacture of silicone hydrogel contact lenses due to the high oxygen permeability it imparts. sigmaaldrich.comsegla.com.augoogle.com This monomer can be synthesized and subsequently polymerized, often with other hydrophilic monomers, to create materials with the desired balance of properties for medical devices. sigmaaldrich.comsegla.com.au

The tris(trimethylsiloxy)silyl group can also be incorporated into polymer backbones, such as polyurethanes. By synthesizing diols and triols containing the tris(trimethylsiloxy)silyl propyl side group, these functionalized monomers can be used to prepare silicone-modified polyurethane acrylates (SPUA). nih.gov The presence of the bulky, hydrophobic siloxy groups can significantly enhance properties like surface hydrophobicity, water resistance, and thermal stability of the resulting polymer films. nih.gov

Inorganic Functionalization:

The silanol group can also react with inorganic compounds, particularly metal alkoxides, to form metal-siloxide complexes. This compound has been reacted with a variety of early transition metal alkoxides from Group 4 (Titanium, Zirconium, Hafnium) and Group 5 (Vanadium, Niobium, Tantalum) to generate single-source precursors for metal-silica materials. researchgate.netnih.govosti.gov These reactions lead to the formation of complexes where the tris(trimethylsiloxy)silanolate ligand is coordinated to the metal center. The resulting metal-siloxide complexes can then be thermally processed to produce mixed metal-silica oxide materials with unique architectures. nih.govosti.gov

The table below summarizes examples of precursors used in the functionalization and derivatization of this compound analogues.

| Precursor/Reactant | Functional Group Introduced | Resulting Compound/Material Class | Reference |

|---|---|---|---|

| γ-methacryloxypropyl-trimethoxysilane | Methacryloxypropyl group | Silicone hydrogel monomers (e.g., TRIS) | sigmaaldrich.comsegla.com.au |

| Multi-hydroxylalkyl silicones with tris(trimethylsiloxy)silyl propyl groups | Tris(trimethylsiloxy)silyl propyl side chains | Silicone-modified polyurethane acrylates (SPUA) | nih.gov |

| Group 4 and 5 metal alkoxides (e.g., Ti(OPr)₄, Nb(OEt)₅) | Metal-oxo-siloxide linkages | Metal-siloxide complexes (precursors to MSiOₓ materials) | researchgate.netnih.govosti.gov |

Design and Synthesis of Advanced Precursors for Material Applications

This compound is a valuable building block in the design and synthesis of advanced precursors for a variety of material applications. Its unique structure, combining a reactive silanol group with bulky, hydrophobic trimethylsiloxy groups, allows for its incorporation into polymeric systems to tailor their surface properties and enhance performance.

A significant application of this compound-derived precursors is in the development of modified polyurethane acrylates (PUAs). By functionalizing a propyl linker with the tris(trimethylsiloxy)silyl group, multi-hydroxyalkyl silicones can be created. These can then be incorporated into the polyurethane backbone. nih.gov The presence of the tris(trimethylsiloxy)silyl side chains has a profound impact on the properties of the resulting polymer films.

Research has demonstrated that even small weight percentages of these side groups can significantly increase the hydrophobicity of the PUA films. nih.gov The bulky tris(trimethylsiloxy)silyl groups tend to migrate to the polymer-air interface, leading to a surface rich in these nonpolar moieties. This surface modification results in a notable increase in the water contact angle, transforming the material from hydrophilic to hydrophobic. nih.gov Furthermore, the incorporation of these silicon-containing precursors can enhance the thermal stability and mechanical properties of the polyurethane acrylates. nih.gov

The table below summarizes the effect of incorporating a tris(trimethylsiloxy)silyl-functionalized precursor on the properties of polyurethane acrylate (B77674) films.

| Property | Unmodified PUA | PUA with 5 wt% Tris(trimethylsiloxy)silyl Precursor |

| Water Contact Angle | 79.9° | 110.1° |

| Surface Character | Hydrophilic | Hydrophobic |

This data is derived from a study on silicone-modified polyurethane acrylates and illustrates the significant impact of incorporating tris(trimethylsiloxy)silyl functional groups. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. The hydrolysis and condensation of alkoxysilanes are influenced by several factors, including the type and concentration of the catalyst, temperature, and the molar ratio of reactants, particularly the water-to-alkoxysilane ratio.

In the synthesis from tetramethyl orthosilicate and hexamethyldisiloxane, sulfuric acid is a commonly employed catalyst. The concentration of the acid catalyst is a critical parameter. A sufficient amount is required to promote the hydrolysis of the methoxy (B1213986) groups on the tetramethyl orthosilicate and the subsequent condensation with the silanol groups of the hydrolyzed hexamethyldisiloxane. However, an excessive concentration of acid can lead to undesired side reactions, such as the self-condensation of this compound to form the corresponding disiloxane.

Temperature control is another crucial aspect of the synthesis. The initial stages of the reaction are typically conducted at low temperatures (5-10°C) to manage the exothermic nature of the hydrolysis and to minimize the formation of byproducts. chemicalbook.com As the reaction progresses, the temperature may be gradually increased to ensure the completion of the condensation process.

The stoichiometry of the reactants, especially the amount of water used for hydrolysis, must be carefully controlled. Insufficient water will result in incomplete hydrolysis and a lower yield of the desired product. Conversely, an excess of water can promote the formation of higher-order siloxane oligomers.

The following table outlines key reaction parameters and their potential impact on the synthesis of this compound, based on a known high-yield procedure. chemicalbook.com

| Parameter | Condition in High-Yield Synthesis | Rationale and Optimization Considerations |

| Catalyst | Sulfuric Acid | Acid catalysis is essential for both hydrolysis and condensation steps. The optimal concentration will balance reaction rate with the suppression of side reactions. |

| Temperature | 5-10°C (initial), 15-25°C (later) | Low initial temperatures control the exothermicity of hydrolysis. A subsequent increase in temperature drives the reaction to completion. Higher temperatures could lead to increased byproduct formation. |

| Reactant Molar Ratios | Hexamethyldisiloxane: 4.05 mol, Methanol: 3.0 mol, Tetramethoxysilane (B109134): 1.5 mol, Water: 6.0 mol | The ratio of water to tetramethoxysilane is critical for complete hydrolysis without promoting excessive self-condensation. The excess of hexamethyldisiloxane ensures it is available for reaction with the hydrolyzed silicate (B1173343). |

| Reaction Time | Staged additions and stirring for several hours | Sufficient reaction time is necessary for all stages of the reaction to proceed to completion. The optimal time will depend on temperature and catalyst concentration. |

Chemical Reactivity and Mechanistic Investigations of Tris Trimethylsiloxy Silanol Systems

Hydrolysis and Condensation Reactions of Silanol (B1196071) Groups

The chemistry of tris(trimethylsiloxy)silanol is dominated by the reactivity of its silanol (Si-OH) group. This functional group can undergo condensation reactions to form larger polysiloxane structures. These processes are fundamental in silicone chemistry and are typically initiated by the hydrolysis of precursors.

Kinetics and Catalytic Effects in Silanol Formation and Oligomerization

The formation of silanols and their subsequent oligomerization through condensation are stepwise processes whose kinetics are highly dependent on reaction conditions. While specific kinetic data for this compound is not detailed in the reviewed literature, the general principles governing alkoxysilanes and other silanols are well-established and applicable.

Catalytic Effects:

Acidic Conditions: In an acidic medium, the hydrolysis reaction to form silanols is generally fast, while the subsequent condensation reaction is slow researchgate.netresearchgate.net. The mechanism involves the protonation of the silanol or a precursor alkoxide group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water nih.gov. Acid catalysis enhances silanol formation but retards self-condensation, allowing for controlled reactions researchgate.net. Theoretical studies show that acid catalysis, through protonation of the siloxane oxygen, is a key factor in reducing the energy barrier for the reverse reaction of Si-O bond cleavage acs.org.

Alkaline Conditions: In alkaline media, the opposite trend is observed; hydrolysis is typically the rate-limiting step, while condensation is fast nih.gov. The mechanism proceeds via nucleophilic attack on the silicon atom by a hydroxide (B78521) ion or a deprotonated silanol group, utilizing an SN2-Si pathway with a five- or six-coordinate intermediate nih.gov.

The condensation of silanols is a set of equilibrium reactions, making the balance between siloxane bond formation and cleavage very sensitive to the reaction environment, including the presence of water and other agents capable of forming strong hydrogen bonds nih.gov. Enzymes, such as lipases and proteases, have also been shown to catalyze the formation of siloxane bonds under mild conditions, with the active site selectively catalyzing the condensation of silanols nih.gov.

Formation of Siloxane Linkages (Si-O-Si) and Higher-Order Structures

The condensation of silanol groups is the fundamental reaction for creating the siloxane linkage (Si-O-Si), which forms the backbone of silicones and polysiloxanes wikipedia.orgwikipedia.org. The reaction involves the elimination of a water molecule from two silanol groups wikipedia.org:

2 R₃Si–OH → R₃Si–O–SiR₃ + H₂O

This polycondensation can lead to the formation of complex, higher-order structures. A relevant example is the synthesis of polymethyl(trimethylsiloxy)siloxane, a linear polysiloxane where each silicon atom in the polymer backbone is a trifunctional unit, akin to the structure of polymerized this compound. This polymer has been successfully prepared via the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane researchgate.net. This method allows for the creation of polysiloxanes with regular microstructures and demonstrates how monomeric units containing the trimethylsiloxy group can be assembled into well-defined, high-molecular-weight polymers researchgate.net. The formation of such polymers, as well as cyclic oligomers, is a key feature of silanol condensation chemistry nih.gov.

Radical-Mediated Transformations Involving Tris(trimethylsilyl)silane (B43935) (TTMSS) and Derivatives

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a highly versatile reagent in radical chemistry. Its utility stems from the relatively weak Si-H bond, which allows it to act as an efficient source of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. This radical can initiate a variety of chemical transformations.

Homolytic Cleavage of Si-H Bonds and Silyl (B83357) Radical Generation

The key to the reactivity of TTMSS is the low bond dissociation energy (BDE) of its central Si-H bond. The replacement of alkyl groups with silyl groups on the central silicon atom significantly weakens this bond compared to other silanes organic-chemistry.org. This low BDE facilitates the homolytic cleavage of the Si-H bond to generate the stabilized tris(trimethylsilyl)silyl radical nih.gov. This process is typically initiated by thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or through photochemical methods organic-chemistry.orgnih.gov.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| Tris(trimethylsilyl)silane (TTMSS) | (Me₃Si)₃Si–H | 79 - 84.5 organic-chemistry.orgnih.govwikipedia.org |

| Triethylsilane | Et₃Si–H | 90 organic-chemistry.org |

| Trimethylsilane | Me₃Si–H | 94 wikipedia.org |

| Tributyltin Hydride | Bu₃Sn–H | 74 organic-chemistry.org |

This table presents the bond dissociation energies for the X-H bond in TTMSS and other common radical-based reagents.

Hydrosilylation Reactions and Their Mechanisms

TTMSS is an effective agent for the hydrosilylation of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes nih.govacs.org. The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator generates the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•.

Propagation Step 1: The silyl radical adds to the unsaturated bond of the alkene or alkyne. This addition is highly regioselective, proceeding in an anti-Markovnikov fashion where the silicon atom attaches to the terminal or less substituted carbon nih.govwikipedia.org. This step generates a carbon-centered radical intermediate.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another molecule of TTMSS, yielding the final hydrosilylated product and regenerating the silyl radical to continue the chain nih.gov.

This radical-based pathway is distinct from the more common metal-catalyzed hydrosilylation, which typically follows mechanisms like the Chalk-Harrod mechanism wikipedia.org. Radical hydrosilylation using TTMSS can also be initiated by air (dioxygen) or visible light, offering practical and environmentally sound alternatives to traditional initiators researchgate.netresearchgate.net.

Radical Reductions and Functional Group Modifications

TTMSS is widely used as a radical-based reducing agent and is considered a less toxic alternative to reagents like tributyltin hydride organic-chemistry.orgwikipedia.org. It can efficiently reduce a variety of functional groups, including organic halides, selenides, xanthates, and isocyanides nih.govresearchgate.net.

The mechanism for these reductions is also a free-radical chain process:

Initiation: The (Me₃Si)₃Si• radical is generated.

Propagation Step 1: The silyl radical abstracts a functional group (e.g., a halogen atom) from the organic substrate (R-X), producing a stable silyl halide ((Me₃Si)₃Si-X) and a carbon-centered radical (R•) nih.gov.

Propagation Step 2: The R• radical abstracts a hydrogen atom from a TTMSS molecule, affording the reduced product (R-H) and regenerating the (Me₃Si)₃Si• radical nih.gov.

A significant advantage of TTMSS over tributyltin hydride is its ability to enhance diastereoselectivity in certain reactions, particularly in radical cyclizations. In the formation of 2,4-disubstituted piperidines, the use of TTMSS leads to a dramatic increase in the trans/cis ratio of the product compared to when tributyltin hydride is used rsc.orgfigshare.com. This enhancement is attributed to the slower rate of hydrogen atom transfer from TTMSS to the intermediate piperidine (B6355638) radical. This slower trapping allows for a competing cascade process—involving a 1,5-radical translocation and a Smiles-type rearrangement—to selectively convert the minor cis-isomer into the more stable trans-isomer before the final reduction step occurs figshare.comreddit.com.

| Substrate | H-donor | Product (trans:cis ratio) |

| 7-substituted-6-aza-8-bromooct-2-enoate (example 1) | Tributyltin hydride | trans-piperidine (3:1 to 6:1) |

| 7-substituted-6-aza-8-bromooct-2-enoate (example 1) | Tris(trimethylsilyl)silane | trans-piperidine (up to 99:1) |

| 7-substituted-6-aza-8-bromooct-2-enoate (example 2) | Tributyltin hydride | trans-piperidine (modest ratio) |

| 7-substituted-6-aza-8-bromooct-2-enoate (example 2) | Tris(trimethylsilyl)silane | trans-piperidine (high ratio) |

This table compares the diastereoselectivity of a radical cyclization reaction when mediated by tributyltin hydride versus TTMSS, based on findings from studies on 2,4-disubstituted piperidines. rsc.orgfigshare.comreddit.com

Photo-induced Radical Polymerization Processes

Tris(trimethylsilyl)silane ((TMS)₃SiH), a precursor to this compound, plays a significant role in photo-induced radical polymerization, primarily by generating the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. nih.gov This silyl radical can be produced through photolysis, a process that involves the cleavage of the silicon-hydrogen bond upon exposure to light. researchgate.netmcmaster.ca The generated (TMS)₃Si• radical is an effective initiator for free radical polymerization (FRP).

In the context of photopolymerization, initiating systems are broadly classified into two types: Type I and Type II.

Type I Photoinitiators: These systems generate free radicals via a homolytic cleavage process under light irradiation.

Type II Photoinitiators: These systems produce free radicals through a hydrogen abstraction reaction between a photoinitiator in its excited state (e.g., a ketone) and a hydrogen donor, which is also referred to as a co-initiator.

Silanes, including (TMS)₃SiH, have been extensively investigated as highly effective co-initiators in Type II systems. nih.gov The process involves the excited state of the photoinitiator abstracting the hydrogen atom from the Si-H bond of the silane (B1218182), thereby generating the reactive silyl radical. This radical then initiates the polymerization of monomers, such as olefins. The use of (TMS)₃SiH in these systems allows for polymerization reactions to be conducted under mild conditions, often resulting in high product yields and excellent chemo-, regio-, and stereoselectivity. nih.gov

| Photoinitiating System | Mechanism | Role of Tris(trimethylsilyl)silane | Outcome |

| Type I | Homolytic cleavage of the initiator molecule upon UV irradiation. | Not directly involved as the primary initiator. | Generation of initiating radicals. |

| Type II | Hydrogen abstraction by an excited-state photoinitiator from a co-initiator. | Acts as a hydrogen donor (co-initiator) to generate (TMS)₃Si• radicals. | Efficient initiation of radical polymerization. nih.gov |

Autoxidation Pathways and Formation of Siloxane Products

The interaction of tris(trimethylsilyl)silane with molecular oxygen leads to autoxidation through a free-radical chain mechanism, ultimately forming siloxane products. researchgate.net At ambient temperatures, (TMS)₃SiH reacts spontaneously with oxygen, yielding products such as 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol. researchgate.net

The mechanism of this autoxidation is a complex free-radical chain process. The rate of the spontaneous reaction between (TMS)₃SiH and O₂ was determined to be approximately 3.5 × 10⁻⁵ M⁻¹s⁻¹ at 70 °C. researchgate.net The reaction can be inhibited by radical scavengers like hydroquinone, which confirms the radical pathway. The process is believed to involve three distinct consecutive unimolecular steps, a unique feature in oxidation chemistry. researchgate.net

The key steps in the proposed autoxidation pathway are:

Initiation: Formation of the initial (TMS)₃Si• radical.

Propagation: The silyl radical reacts with an oxygen molecule to form a silylperoxy radical, (TMS)₃SiOO•. This radical can then abstract a hydrogen from another (TMS)₃SiH molecule, propagating the chain and forming tris(trimethylsilyl)silyl hydroperoxide, (TMS)₃SiOOH, and a new (TMS)₃Si• radical.

Rearrangement and Termination: The hydroperoxide and other intermediates can undergo rearrangements and termination steps to yield stable siloxane products.

| Reactant | Condition | Key Products | Mechanism Type |

| Tris(trimethylsilyl)silane | Spontaneous reaction with O₂ at ambient to elevated temperatures (30-70 °C) | 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol | Free-radical chain autoxidation researchgate.net |

Electrophilic and Nucleophilic Reactions at Silicon Centers

The trimethylsiloxy group, [−O-Si(CH₃)₃], is a common functionality in silicon chemistry. While chemically inert in many conditions, it can undergo substitution reactions, particularly when used as a protecting group for alcohols. chemeurope.comwikipedia.org In the context of this compound, the three trimethylsiloxy groups attached to the central silicon atom can be cleaved under specific conditions.

These substitution reactions are effectively deprotection steps. The Si-O bond of the trimethylsiloxy group can be cleaved by:

Acidic Conditions: The presence of strong acids, such as hydrochloric acid, can catalyze the hydrolysis of the silyl ether bond, regenerating the silanol and forming a trimethylsilyl (B98337) halide or related species. This reaction is often an equilibrium process. libretexts.org

Fluoride (B91410) Ions: Fluoride sources, most commonly tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving Si-O bonds. libretexts.org The high affinity of silicon for fluoride drives this reaction, which is significantly faster and more efficient than acid-catalyzed cleavage. The strong Si-F bond that is formed makes the reaction essentially irreversible.

These reactions represent a nucleophilic substitution at the silicon atom of the trimethylsilyl group, where the incoming nucleophile (e.g., water activated by acid, or fluoride) displaces the silanol oxygen.

Tris(trimethylsilyl)silane, the precursor hydrosilane, exhibits characteristic reactivity with strong oxidizing agents like ozone. The low-temperature ozonolysis of (TMS)₃SiH in a solvent such as methylene (B1212753) dichloride is a key reaction that directly yields tris(trimethylsilyl)silanol. researchgate.net

The reaction, conducted at -90°C, produces tris(trimethylsilyl)silanol along with 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol. researchgate.net Mechanistic studies, including isotope labeling, have provided insight into the reaction pathway. A primary kinetic isotope effect of 5.5 was observed when comparing the reaction rates of (TMS)₃SiH and its deuterated analogue, (TMS)₃SiD. This large isotope effect is consistent with a mechanism involving the abstraction of the hydrogen (or deuterium) atom from the Si-H bond by ozone as the rate-determining step. researchgate.net

Several mechanisms have been considered for this ozonolysis reaction:

Radical Mechanism: Involving the formation of a silyl radical and a hydrotrioxyl radical (HO₃•).

Ionic Mechanism: Postulating an electrophilic attack by ozone on the silane.

Ozone Insertion: A concerted insertion of the ozone molecule into the Si-H bond.

The experimental evidence strongly supports a pathway where the abstraction of the hydrogen atom is the key event. researchgate.net

| Reactant | Oxidizing Agent | Temperature | Major Products | Key Mechanistic Feature |

| Tris(trimethylsilyl)silane | Ozone (O₃) | -90°C | Tris(trimethylsilyl)silanol, 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol | Large primary isotope effect (kH/kD = 5.5) suggesting H-atom abstraction researchgate.net |

Acid-Base Catalysis in this compound Chemistry

The hydroxyl group of this compound allows it to participate in acid-catalyzed condensation reactions. A prominent example is the Piers–Rubinsztajn reaction, which is a powerful method for forming siloxane (Si-O-Si) bonds. mdpi.comnih.gov This reaction typically involves the condensation of a hydrosilane (containing a Si-H bond) with a compound containing a hydroxyl group, such as an alcohol or a silanol (Si-OH). The reaction is catalyzed by a strong Lewis acid, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃, also known as TPFPB). mdpi.comresearchgate.net

The mechanism is based on the Lewis acid-mediated transfer of a hydride from the hydrosilane. mdpi.com The Lewis acid activates the Si-H bond, facilitating the transfer of the hydride to the proton of the hydroxyl group, which leads to the formation of H₂ and a silylium-like intermediate that is trapped by the silanolate oxygen. This methodology provides a non-hydrolytic route to complex siloxane structures under mild conditions with high yields. mdpi.comresearchgate.netnih.gov

| Reactants | Catalyst | Bond Formed | Byproduct |

| Hydrosilane (R₃Si-H) + Silanol (R'₃Si-OH) | Tris(pentafluorophenyl)borane | Siloxane (R₃Si-O-SiR'₃) | Hydrogen (H₂) mdpi.com |

| Hydrosilane (R₃Si-H) + Alkoxysilane (R'₃Si-OR") | Tris(pentafluorophenyl)borane | Siloxane (R₃Si-O-SiR'₃) | Hydrocarbon (R"-H) mdpi.com |

| Hydrosilane (R₃Si-H) + Alcohol (R"-OH) | Tris(pentafluorophenyl)borane | Alkoxysilane (R₃Si-OR") | Hydrogen (H₂) mdpi.com |

Organic Base Catalyzed Ring-Opening Polymerization Initiations

This compound serves as a trifunctional initiator in the ring-opening polymerization (ROP) of various cyclic monomers, such as cyclosiloxanes and cyclic esters, when activated by an organic base. The initiation process is predicated on the acidic nature of the silanol proton, which can be abstracted by a suitable base to generate a highly reactive nucleophilic species.

The generally accepted mechanism for initiation involves two primary steps:

Deprotonation of the Initiator : A strong organic base abstracts the proton from the hydroxyl group of this compound. This acid-base reaction results in the formation of a tris(trimethylsiloxy)silanolate anion and the corresponding protonated base. The increased nucleophilicity of the resulting silanolate is the driving force for the subsequent polymerization.

Nucleophilic Attack and Ring-Opening : The newly formed silanolate anion acts as the active initiator, executing a nucleophilic attack on an electrophilic center of the cyclic monomer. For instance, in the ROP of a cyclosiloxane like hexamethylcyclotrisiloxane (B157284) (D3), the silanolate attacks one of the silicon atoms, leading to the cleavage of a silicon-oxygen bond and the opening of the strained three-membered ring. This initial step creates a new, longer siloxane chain with a reactive terminus, which then propagates by attacking subsequent monomer units. This process is often described as an initiator/chain-end activation mechanism. rsc.org

Research has demonstrated the efficacy of various strong organic bases as catalysts for this initiation. Guanidines, such as 1,3-trimethylene-2-n-propylguanidine (TMnPG) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as particularly effective catalysts for the ROP of cyclosiloxanes using silanol initiators. rsc.orgnih.gov

A significant challenge in these systems is the polarity mismatch between the highly polar silanol initiator and the typically nonpolar siloxane monomers and the resulting polymer. nih.gov This can lead to poor solubility of the initiating system in the polymerization medium. nih.govmdpi.com Studies involving trifunctional silanol initiators, structurally analogous to this compound, have explored solutions to this issue. One successful approach involves a binary organocatalytic system, where a strong base like TBD is used in synergy with a (thio)urea cocatalyst. nih.gov This combination enhances the solubility of the polar initiator in a nonpolar solvent like tetrahydrofuran (B95107) (THF) and facilitates controlled polymerization, leading to polysiloxanes with narrow molecular weight distributions until high monomer conversion is achieved. nih.gov

Detailed investigations into the ROP of D3 initiated by a trifunctional silanol have quantified the effectiveness of different organic bases. The results highlight that strongly basic catalysts are required for efficient polymerization.

| Entry | Organic Base Catalyst | Polymerization Time (min) | Conversion (%) | Mn,SEC (kg mol-1) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | DMAP | 120 | 0 | - | - |

| 2 | DMAN | 120 | 0 | - | - |

| 3 | TBD | 120 | 92 | 26.7 | 1.18 |

The data clearly indicates that less basic catalysts like 4-(Dimethylamino)pyridine (DMAP) and 1,8-Bis(dimethylamino)naphthalene (DMAN) are inactive under the tested conditions. nih.gov In contrast, the strongly basic guanidine (B92328) catalyst TBD leads to high monomer conversion within two hours. nih.gov

Further studies have explored the synergistic effect of using a urea-based cocatalyst to improve polymerization control, particularly to mitigate the solubility issues and suppress side reactions. The addition of a urea (B33335) cocatalyst to the TBD-catalyzed system has been shown to maintain control over the polymerization, yielding polymers with narrow dispersity even at high conversion rates.

| Entry | Catalyst System | Polymerization Time (min) | Conversion (%) | Mn,SEC (kg mol-1) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | TBD | 120 | 92 | 26.7 | 1.18 |

| 2 | TBD / Urea Cocatalyst | 60 | 89 | 27.5 | 1.10 |

This binary catalytic approach not only addresses the physical constraints of the system but also enhances the precision of the polymerization, making it a viable strategy for synthesizing well-defined, star-shaped polysiloxanes from trifunctional initiators like this compound. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques in Tris Trimethylsiloxy Silanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Tris(trimethylsiloxy)silanol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic moieties of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by a single, intense signal corresponding to the protons of the three equivalent trimethylsiloxy (-OSi(CH₃)₃) groups. This signal typically appears in the upfield region of the spectrum, around 0.1-0.3 ppm, characteristic of protons on silicon-bound methyl groups. A second, less intense, and potentially broad signal is expected for the hydroxyl (-OH) proton. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature, but it generally appears further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, a single resonance is anticipated for the methyl carbons of the trimethylsiloxy groups. This peak is typically observed in the range of 1-3 ppm. The exact chemical shifts are influenced by the solvent used for the analysis.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OSi(CH₃)₃ | ~0.2 | Singlet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | -OSi(CH₃)₃ | ~2 | Quartet (in coupled spectrum) |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for probing the silicon environments within a molecule. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it provides invaluable information about the connectivity and substitution of silicon atoms. huji.ac.il

This compound possesses two distinct silicon environments:

The three equivalent silicon atoms of the trimethylsiloxy (-OSi(CH₃)₃) groups.

The central silicon atom bonded to the hydroxyl group and three oxygen atoms (-Si(OSi)₃OH).

These two different silicon nuclei will give rise to two distinct signals in the ²⁹Si NMR spectrum. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom. Generally, increasing the number of electronegative oxygen atoms attached to a silicon atom results in a significant upfield shift (to more negative ppm values).

Based on data for similar siloxane structures, the silicon atoms of the -OSi(CH₃)₃ groups are expected to resonate in the range of +10 to -10 ppm. The central silicon atom, being bonded to four oxygen atoms (three from the siloxy groups and one from the hydroxyl group), is expected to appear at a significantly more negative chemical shift, likely in the range of -80 to -110 ppm. This large difference in chemical shifts allows for the clear differentiation of the two silicon environments within the molecule.

| Silicon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| -OSi(CH₃)₃ | +10 to -10 |

| -Si(OSi)₃OH | -80 to -110 |

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and analyze the bonding within the this compound molecule by probing its molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, several key vibrational modes are of interest.

A study on tris(trimethylsilyl)silane (B43935) derivatives, including the hydroxyl derivative ((CH₃)₃Si)₃SiOH, which corresponds to this compound, provides valuable experimental data. jkps.or.kr The most characteristic absorption is the O-H stretching vibration of the silanol (B1196071) group, which typically appears as a sharp band around 3690 cm⁻¹ for free (non-hydrogen-bonded) silanols. gelest.com The Si-O stretching vibration is also a prominent feature, observed with intense absorption. jkps.or.kr In the aforementioned study, a pure Si-O stretching mode was observed at 611 cm⁻¹. jkps.or.kr Additionally, the Si-CH₃ group is readily identified by a strong, sharp band at approximately 1260 cm⁻¹ and strong bands in the 865-750 cm⁻¹ region. gelest.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (free) | Si-OH | ~3690 | Sharp, Medium |

| C-H stretch | -CH₃ | 2960-2900 | Strong |

| Si-CH₃ deformation | Si-CH₃ | ~1260 | Strong, Sharp |

| Si-O-Si stretch (asymmetric) | Si-O-Si | 1100-1000 | Very Strong |

| Si-OH bend / Si-O stretch | Si-OH / Si-O | 950-810 | Strong, Broad |

| Si-CH₃ rock | Si-CH₃ | 865-750 | Strong |

| Si-O stretch | Si-O | ~611 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further structural information.

In the study of tris(trimethylsilyl)silane derivatives, the Raman spectra were also measured. jkps.or.kr The skeletal vibrations involving Si-Si bonds generally show weak intensities in both IR and Raman spectra. jkps.or.kr However, vibrations involving silicon atoms often have enhanced Raman intensity due to the high polarizability of silicon. jkps.or.kr The Si-O stretching vibration, which is strong in the IR spectrum, also shows an intense absorption in the Raman spectrum. jkps.or.kr The symmetric Si-C stretching and Si-CH₃ deformation modes are also expected to be prominent in the Raman spectrum. Raman spectroscopy is a reliable method for the detection of the silanol group as well. nih.gov

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | -CH₃ | 2960-2900 | Strong |

| Si-O-Si stretch | Si-O-Si | ~500-600 | Medium |

| Si-C stretch (symmetric) | Si-CH₃ | ~600-700 | Strong |

| Si-O stretch | Si-O | ~611 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns.

The fragmentation of this compound is expected to be dominated by the following processes:

Loss of a methyl group (-CH₃): A very common fragmentation pathway for trimethylsilyl (B98337) compounds is the loss of a methyl radical to form a stable [M-15]⁺ ion. This is often the base peak in the spectrum.

Loss of a trimethylsilyl group (-Si(CH₃)₃): Cleavage of a Si-O bond can lead to the loss of a trimethylsilyl radical.

Rearrangement reactions: Siloxanes are known to undergo rearrangement reactions, leading to the formation of cyclic fragments and the elimination of neutral molecules.

A characteristic peak in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Other significant fragments would arise from further losses of methyl groups and rearrangements of the siloxane backbone.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| [M-15]⁺ | [M - CH₃]⁺ | C₈H₂₄O₄Si₄⁺ |

| [M-89]⁺ | [M - OSi(CH₃)₃]⁺ | C₆H₁₈O₂Si₃⁺ |

| 73 | [Si(CH₃)₃]⁺ | C₃H₉Si⁺ |

Surface-Sensitive Analytical Methods for Film and Interface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing thin films and surfaces derived from or treated with this compound.

XPS analysis can confirm the presence of silicon and oxygen on a surface and provide information about their chemical bonding. For example, in the analysis of silicon wafers, XPS can distinguish between elemental silicon and silicon dioxide (SiO2) based on the binding energy of the Si 2p peak. aip.org This allows for the determination of the thickness of native oxide layers. aip.org When analyzing modified surfaces, such as those treated with silanes, XPS can quantify the atomic concentrations of elements like nitrogen and silicon, providing evidence of successful surface functionalization. researchgate.net

High-resolution XPS scans of specific elemental regions can reveal detailed information about the chemical environment. For instance, the deconvolution of the C 1s spectrum can identify different types of carbon bonds, such as C-C, C-H, O-C, and O-C=O, which is useful for understanding the structure of organic-inorganic hybrid materials. researchgate.net Similarly, the Si 2p peak can indicate the oxidation state of silicon, distinguishing between atomic silicon and tetravalent silicon in silica-like structures. mdpi.com

The surface sensitivity of XPS makes it an ideal tool for studying the outermost layers of materials, which are critical for adhesion, wetting, and other interfacial phenomena. The technique can detect surface contamination and changes in surface chemistry resulting from various treatments or environmental exposure. lew.ro

Table 3: Information Derived from XPS Analysis of Silicon-Containing Surfaces

| Analytical Information | Spectroscopic Feature | Application Example | Reference |

|---|---|---|---|

| Elemental Composition | Survey scans identifying all present elements. | Confirming the presence of Si, O, C, and N on a modified membrane. | researchgate.net |

| Chemical State of Silicon | Binding energy of the Si 2p peak. | Differentiating between elemental Si and SiO2 on a wafer. | aip.org |

| Bonding Environment of Carbon | Deconvolution of the C 1s peak. | Identifying functional groups in a polymer-silica composite. | researchgate.net |

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for obtaining infrared spectra of the surface of a material. It is particularly well-suited for studying the surface chemistry of films and interfaces involving this compound, as it can probe the vibrational modes of functional groups present at the surface.

ATR-FTIR has been used extensively to study the microstructure of silica (B1680970) and silica-like films, with a focus on the relative content of hydroxyl impurities, such as silanol (Si-OH) groups. researchgate.net The technique can detect the characteristic vibrational bands of Si-OH and Si-O-Si groups, allowing for the monitoring of their relative concentrations. For example, a peak around 930 cm⁻¹ is associated with the Si-OH bond vibration. researchgate.net

One of the key applications of ATR-FTIR in this field is the study of the interconversion between surface siloxanes and silanols. Research has shown that this conversion can occur reversibly at room temperature depending on the humidity, a phenomenon that can be clearly observed with ATR-FTIR without the need for complex peak deconvolution. acs.orgresearchgate.net This is crucial for understanding the surface properties of materials in different environments.

The technique is also used to monitor the formation of polysiloxane films through the condensation of silanols. This process can be observed in the 1080–1030 cm⁻¹ region of the spectrum, which corresponds to Si-O-Si stretching vibrations. hydrophobe.org The broadening and shifting of these bands provide insights into the polymerization process. hydrophobe.org

Table 4: Characteristic ATR-FTIR Bands for Silanol and Siloxane Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in this compound Research | Reference |

|---|---|---|---|

| ~3740 | Isolated Si-OH stretching | Indicates the presence of non-hydrogen-bonded silanol groups on the surface. | researchgate.net |

| 3000-3800 | Hydrogen-bonded Si-OH stretching | Broad band indicating the presence of interacting silanol groups. | researchgate.net |

| 1080–1030 | Si-O-Si asymmetric stretching | Indicates the formation of a siloxane network. | hydrophobe.org |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for assessing the thermal stability and decomposition behavior of materials derived from this compound.

TGA is widely used to determine the thermal stability of silsesquioxanes and silicone resins. mdpi.comcnrs.fr The TGA curve provides information on the onset temperature of decomposition, the rate of mass loss, and the amount of residual material at high temperatures (char yield). mdpi.commdpi.com For example, the incorporation of POSS structures into polymer matrices has been shown to significantly improve their thermal stability, as evidenced by an increase in the temperature at which 5% weight loss occurs. buct.edu.cn

The atmosphere in which the TGA experiment is conducted (e.g., inert nitrogen or oxidizing air) has a significant impact on the degradation mechanism and the final residue. mdpi.com In an inert atmosphere, some POSS compounds may undergo sublimation or evaporation, while in air, oxidation can lead to the formation of a silica-like residue. researchgate.net The degradation of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) also proceeds through different mechanisms in inert and oxidative environments. researchgate.net

By analyzing the TGA data, researchers can infer the decomposition pathways of these materials. The degradation of ladder-like POSS, for instance, has been shown to occur in multiple stages, with the terminal silanol groups degrading at lower temperatures (below 400 °C). mdpi.com TGA can also provide an indication of the bond strength between a silica support and an active phase in chromatographic materials. tainstruments.com

Table 5: TGA Data for Thermal Stability Analysis of Silsesquioxane-Containing Materials

| Material | Atmosphere | Key Findings | Reference |

|---|---|---|---|

| Amine-terminated ladder-like POSS (ATL-POSS) | Nitrogen | High char retention of about 75%. | mdpi.com |

| Amine-terminated ladder-like POSS (ATL-POSS) | Air | High char retention of about 54%. | mdpi.com |

| Methylsilicone resin with 10% V2-POSS | Nitrogen | 5% weight loss temperature increased to 469.4 °C. | buct.edu.cn |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Curing

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including this compound and related organosilicon compounds. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable insights into phase transitions and chemical reactions such as polymerization curing.

Phase Transitions:

In the study of silanol-containing compounds and their polymeric derivatives, DSC is instrumental in identifying key phase transitions. Although specific DSC data for this compound is not extensively available in the reviewed literature, the behavior of analogous polysiloxanes can be described. Typically, a DSC thermogram of a silicone polymer may reveal several important thermal events:

Glass Transition (Tg): This is an endothermic transition where an amorphous solid moves from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. For many polysiloxanes, the glass transition temperature is observed at very low temperatures, reflecting the high flexibility of the siloxane backbone. researchgate.netpolymerphysics.net

Crystallization (Tc): Upon cooling from a molten state or heating from the glassy state, some silicone polymers can organize into crystalline structures. This is an exothermic process, appearing as a peak on the DSC curve. netzsch.comnetzsch.com

Melting (Tm): When a crystalline or semi-crystalline polymer is heated, it will reach a temperature at which the crystalline structures break down and the material transitions to a viscous liquid. This is an endothermic process, observed as a peak on the DSC thermogram. netzsch.comhitachi-hightech.com

The presence and characteristics of these transitions are highly dependent on the molecular structure, molecular weight, and purity of the compound. For a relatively small molecule like this compound, distinct melting and boiling points would be expected rather than a glass transition typical of polymers.

Polymerization Curing:

DSC is widely employed to monitor the curing (cross-linking) of silicone resins, which often involves the condensation of silanol groups to form siloxane bonds. This process is typically exothermic, and the heat released is directly proportional to the extent of the reaction. simtec-silicone.com By analyzing the exothermic peak associated with curing, several kinetic parameters can be determined:

Onset Temperature of Curing: The temperature at which the curing reaction begins.

Peak Exothermic Temperature: The temperature at which the curing reaction proceeds at its maximum rate. nih.gov

Heat of Curing (ΔH): The total heat evolved during the curing process, which can be used to determine the degree of cure. simtec-silicone.comnih.gov

For a compound like this compound, which contains a reactive silanol group, its involvement in curing reactions, for instance, in the formulation of silicone resins, could be studied using DSC. The technique would allow for the characterization of the curing profile of the resin, including the influence of the silanol on the reaction kinetics. rsc.org A typical approach involves heating the uncured material at a constant rate in the DSC to obtain the total heat of reaction for the complete cure. Subsequent scans of partially cured samples can then be used to determine the residual heat of reaction and, by extension, the degree of cure. nih.gov

While specific experimental data for this compound is not provided in the searched literature, the following table illustrates the type of data that DSC analysis of a hypothetical silicone resin containing silanol functionalities might yield.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition | -115 | N/A | N/A |

| Curing Exotherm | 150 | 175 | -250 |

This is a representative table illustrating the type of data obtained from DSC analysis of a generic silicone resin and does not represent actual experimental data for this compound.

Computational and Theoretical Studies on Tris Trimethylsiloxy Silanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. These ab initio and related methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it particularly effective for studying complex organosilicon systems. mdpi.commdpi.com DFT methods are used to calculate ground state properties such as electron density, total energy, and molecular geometry with considerable reliability. mdpi.com

In the context of reactions involving tris(trimethylsiloxy)silanol or its precursors, DFT is instrumental in elucidating reaction mechanisms. For instance, in the ozonolysis of tris(trimethylsilyl)silane (B43935), which yields tris(trimethylsilyl)silanol, calculations at the B3LYP/6-31+G(2d,p) level of theory have been used to support a mechanism involving the abstraction of a hydrogen atom from the Si-H bond by ozone. researchgate.net DFT can effectively model the potential energy surfaces of reactions, helping to distinguish between possible pathways, such as radical, ionic, or insertion mechanisms. researchgate.net These theoretical investigations provide insights into the molecular structure and chemical bonding properties of silanols and related compounds. researchgate.net

| Computational Method | Application in Organosilicon Chemistry | Typical Basis Set |

| Density Functional Theory (DFT) | Calculation of molecular structure, reaction energies, and mechanistic pathways. | 6-31G*, 6-311++G**, cc-pVTZ |

| B3LYP (Hybrid Functional) | Widely used for thermochemistry and reaction mechanism studies, including H-abstraction. researchgate.net | 6-31+G(2d,p) |

| G2/G3 (Composite Methods) | High-accuracy calculation of thermodynamic data like bond dissociation energies. researchgate.net | Not applicable (multi-step method) |

Bond Dissociation Energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a specific bond homolytically. The strength of the Si-H bond in the precursor, tris(trimethylsilyl)silane ((Me₃Si)₃SiH), is a key determinant of its reactivity and its ability to act as a radical-based reducing agent to form products like this compound. nih.gov

Computational methods, including high-level composite methods like G2MP2 and G3B3, are employed to accurately calculate BDEs. researchgate.net The Si-H bond strength is significantly influenced by the substituents on the silicon atom. encyclopedia.pub For the series of hydrosilanes, an increase in the number of silyl (B83357) groups attached to the silicon atom leads to a decrease in the Si-H bond dissociation energy. encyclopedia.pub This trend is attributed to the destabilizing effect of the additional silyl groups. encyclopedia.pub The relatively weak Si-H bond in tris(trimethylsilyl)silane compared to monosilane (SiH₄) makes it an excellent source of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, which is a key intermediate in many reactions. nih.gov The calculated BDE for the Si-H bond in Me₃SiH is approximately 89.4-89.6 kcal/mol, while the BDE for the Si-H bond in SiH₄ is around 90.3 kcal/mol. sci-hub.ru More substituted silanes like (Me₃Si)₃SiH have even lower Si-H BDEs, enhancing their reactivity.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| Monosilane (SiH₄) | H₃Si-H | 90.3 sci-hub.ru |

| Trimethylsilane (Me₃SiH) | Me₃Si-H | 90.3 sci-hub.ru |

| Disilane (Si₂H₆) | H₃SiSiH₂-H | 86.3 sci-hub.ru |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | (Me₃Si)₃Si-H | ~80-85 (Estimated lower than other silanes) |

Molecular Dynamics Simulations for Interfacial Phenomena and Material Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method is exceptionally well-suited for investigating the behavior of systems at interfaces and predicting the bulk properties of materials. By applying force fields to describe inter- and intramolecular interactions, MD simulations can provide atomistic-level insights into dynamic processes. researchgate.net

For systems involving this compound and related functional groups, MD simulations are used to explore their behavior on surfaces. For example, simulations can model the grafting of trimethylsilyl (B98337) (TMS) groups onto a silanol-terminated silicon surface to understand how surface coverage affects properties like wettability. researchgate.net Such simulations can reveal the molecular interactions between water molecules and the functionalized surface. researchgate.net Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions of silanization, including the condensation of silanes with surface silanol (B1196071) groups to form stable siloxane bonds. researchgate.net These studies are crucial for understanding surface modification processes and designing materials with specific interfacial properties, such as hydrophobicity.

Mechanistic Predictions and Reaction Pathway Modeling

Theoretical modeling is essential for predicting and understanding the complex reaction pathways involved in the formation and subsequent reactions of this compound. The hydrolysis of Si-O bonds in related siloxane compounds, for instance, can be modeled to understand the formation of silanol (Si-OH) groups under acidic or basic conditions. evitachem.com

The formation of this compound often proceeds from its precursor, tris(trimethylsilyl)silane. The reaction of this precursor with oxidizing agents like molecular oxygen or ozone involves complex, often radical-based, mechanisms. researchgate.net Computational modeling helps to map out the entire reaction coordinate, identifying transition states and reaction intermediates. For example, the reaction of (Me₃Si)₃SiH with oxygen is a free-radical chain reaction. researchgate.netnih.gov Theoretical studies can calculate the activation barriers for different steps in the chain—initiation, propagation, and termination—providing a complete picture of the reaction kinetics and mechanism. This predictive capability allows for the optimization of reaction conditions and the design of new synthetic routes.

Conformational Analysis and Steric Hindrance Effects of the Tris(trimethylsilyl) Group

The three-dimensional structure and conformational flexibility of this compound are dictated by the large and bulky nature of the three trimethylsiloxy groups attached to the central silicon atom. Conformational analysis, performed using computational methods, seeks to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers for rotation around its single bonds.

The tris(trimethylsiloxy)silyl group, -Si(OSiMe₃)₃, imposes significant steric hindrance. This steric bulk influences the molecule's reactivity, preventing certain reactions at the central silicon or hydroxyl group and affecting how the molecule packs in a condensed phase. Computational models can predict key structural parameters:

Bond Lengths: Si-O bond lengths are typically in the range of 1.64–1.66 Å.

Bond Angles: The Si-O-Si bond angles in the siloxane linkages are characteristically flexible, often ranging from 140–160°.

This flexibility, combined with the steric repulsion between the bulky trimethylsilyl groups, leads to a complex potential energy surface with multiple local energy minima corresponding to different conformers. Understanding these steric effects is crucial for predicting the molecule's physical properties and its role in materials science, such as its use as a precursor for low-k dielectric films, where molecular structure and packing density are critical. researchgate.net

Applications in Advanced Materials Science and Engineering

Polymer Synthesis and Engineering with Tris(trimethylsiloxy)silyl Monomers

The incorporation of the tris(trimethylsiloxy)silyl moiety into polymer structures imparts a unique combination of properties, including hydrophobicity, thermal stability, and biocompatibility. This has led to its use in several areas of polymer science.

Monomer in the Synthesis of Silicone-Based Polymers and Copolymers

Tris(trimethylsiloxy)silanol can act as a monomer or a comonomer in the synthesis of specialized silicone polymers. The single reactive silanol (B1196071) (-SiOH) group can participate in condensation reactions with other silanols or with hydrolyzable groups like alkoxy or chloro groups on other silicon-containing molecules. This allows for its incorporation as a side-chain or a terminal group in a polymer. For instance, it can be used to introduce a bulky T-unit structure, denoted as (Me3SiO)3Si-, into a linear or branched polysiloxane. google.comgoogle.com

While direct polymerization of this compound is not common, its derivatives are widely used. A prominent example is 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (B99206) (often abbreviated as TRIS), a monomer crucial for manufacturing silicone hydrogel contact lenses. sigmaaldrich.com Incorporating the tris(trimethylsiloxy)silyl group into these materials significantly enhances their oxygen permeability. sigmaaldrich.com Similarly, polyurethane acrylates have been modified with multi-hydroxylalkyl silicones containing tris(trimethylsiloxy)silyl propyl side groups to create hydrophobic and oleophilic textiles. nih.govbohrium.com

Crosslinking Agent in Polymeric Networks (e.g., Silicone Rubbers)

In the context of polymeric networks like silicone rubbers, this compound functions more as a reactivity modifier and a structural unit than a traditional crosslinking agent. A typical crosslinking agent, such as an alkyltrialkoxysilane (R-Si(OR')3), possesses three or more reactive sites that enable the connection of multiple polymer chains. sinosil.com In contrast, this compound has only one reactive hydroxyl group.

Its primary role in these systems is to act as a chain-end modifier or a "capping" agent. During condensation curing of room-temperature vulcanizing (RTV) silicones, which involves the reaction of silanol-terminated polymers, this compound can react with the polymer chain ends. gelest.comresearchgate.net This terminates the chain extension at that point and introduces a bulky, non-polar tris(trimethylsiloxy)silyl group. This process can be used to control the molecular weight of the polymer and modify the network's final properties by influencing chain mobility and intermolecular interactions. The general mechanism for condensation cure involves the hydrolysis of precursor silanes to form reactive silanols, which then condense to form stable siloxane (Si-O-Si) bonds. rsc.org

Co-initiator in Photo-polymerization Processes (e.g., Dental Adhesives)

While there is extensive research on the use of related organosilicon compounds as co-initiators in photopolymerization, specific studies detailing this compound in this role are not prominent in the available literature. For context, a closely related compound, tris(trimethylsilyl)silane (B43935) (TTMSS), has been effectively used as a co-initiator in dental adhesive formulations. It serves as a substitute for traditional amine-type co-initiators in visible-light-induced free-radical polymerization of methacrylates. However, the mechanism of TTMSS relies on the reactivity of its Si-H bond, which is absent in this compound. Therefore, a direct comparison of function is not appropriate.

Anionic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Silanols

This compound serves as an effective initiator for the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3). rsc.orggoogle.com This polymerization method is a cornerstone of silicone chemistry, enabling the synthesis of well-defined polysiloxanes.

The initiation mechanism involves the deprotonation of the silanol's hydroxyl group by a strong base (catalyst), forming a highly reactive silanolate anion, (Me3SiO)3SiO⁻. uni-rostock.deresearchgate.net This silanolate then acts as a nucleophile, attacking one of the silicon atoms in the strained cyclosiloxane ring, thereby opening the ring and propagating the polymerization. gelest.com Each initiation event incorporates the tris(trimethylsiloxy)silyl group at one end of the growing polymer chain. google.com This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netresearchgate.net

Table 1: Example of Anionic Ring-Opening Polymerization using a Silanol Initiator

| Component | Role | Example | Function |

|---|---|---|---|

| Monomer | Building Block | Hexamethylcyclotrisiloxane (D3) | Provides the repeating dimethylsiloxane units of the polymer backbone. |

| Initiator | Starts Polymerization | This compound | Provides the initial nucleophilic silanolate anion to open the monomer ring. rsc.orggoogle.com |

| Catalyst | Activates Initiator | Organic Base (e.g., TMnPG) | Deprotonates the silanol to form the reactive silanolate. google.com |

| Product | Final Polymer | Polydimethylsiloxane (B3030410) (PDMS) | A linear silicone polymer with a tris(trimethylsiloxy)silyl terminal group. |

Tailoring Polymer Architecture, Network Density, and Macroscopic Properties

The incorporation of the tris(trimethylsiloxy)silyl group into a polymer, whether as a terminal group from AROP or as a side chain, significantly influences the material's final properties. nih.gov The bulky, spherical nature of this group disrupts chain packing and increases free volume, which can lower the glass transition temperature and enhance properties like gas permeability.

The highly non-polar and hydrophobic character of the nine methyl groups on the periphery of the tris(trimethylsiloxy)silyl moiety leads to a marked decrease in the surface energy of the resulting polymer. nih.govresearchgate.net Even small weight percentages of monomers containing this group can migrate to the polymer-air interface, rendering the surface highly hydrophobic and water-repellent. nih.gov This is demonstrated by the high water contact angles observed on surfaces of polymers containing this group. researchgate.net Furthermore, introducing these bulky groups can enhance the thermal stability of the polymer. sigmaaldrich.comnih.gov

Surface Modification and Interface Science Applications

The chemical reactivity of the silanol group makes this compound and its derivatives excellent candidates for surface modification, particularly for inorganic substrates rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides. The goal is to graft the hydrophobic tris(trimethylsiloxy)silyl group onto the surface, thereby altering its interfacial properties.

This modification dramatically changes the surface energy, transforming a typically hydrophilic surface into a highly hydrophobic one. gelest.comresearchgate.net This is evidenced by a significant increase in the water contact angle on the treated surface. For example, surfaces modified with compounds like tris(trimethylsiloxy)silylethyldimethylchlorosilane exhibit water contact angles of around 104°. gelest.com This hydrophobicity is critical for applications requiring water repellency, reduced surface adhesion, and controlled wetting behavior. googleapis.com The process of silanization can be controlled to create well-defined monolayers, which are essential for applications in microelectronics, biosensors, and specialized coatings. semanticscholar.org

Table 2: Water Contact Angles on Various Surfaces

| Surface | Reported Water Contact Angle (°) | Reference |

|---|---|---|

| Tris(trimethylsiloxy)silylethyldimethylchlorosilane Treated Surface | 104 | gelest.com |

| Octadecyltrichlorosilane Treated Surface | 102-109 | gelest.com |

| Poly(tetrafluoroethylene) (Teflon) | 108-112 | gelest.com |

| Trimethylchlorosilane Treated Surface | 90-100 | gelest.com |

| Human Skin | 75-90 | gelest.com |

Creation of Hydrophobic and Oleophobic Coatings and Films

The molecular structure of this compound, featuring bulky trimethylsiloxy groups, is instrumental in creating surfaces that repel both water and oil. When applied as a coating, these molecules orient themselves to present a low-energy surface, minimizing contact with liquids. This principle is harnessed to produce hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings and films.

Research has demonstrated that modifying polyurethane acrylates with tris(trimethylsiloxy)silyl propyl groups can impart significant hydrophobicity and lipophilicity to the resulting films. nih.govresearchgate.net The surface aggregation of these silyl (B83357) groups, even at low concentrations (around 2.5 wt%), leads to enhanced water and oil repellency. nih.govresearchgate.net Such modified materials have shown potential in applications like oil/water separation. nih.govresearchgate.net

The creation of these repellent surfaces is often achieved through the reaction of precursor compounds like tris(trimethylsiloxy)chlorosilane with a substrate. acs.org The resulting monolayers exhibit hydrophobic and oleophobic characteristics, as evidenced by contact angle measurements with various liquids. acs.orgresearchgate.net For instance, vapor-phase modified surfaces using this compound have shown high water contact angles. acs.orgresearchgate.net The effectiveness of these coatings can be further enhanced by controlling the surface roughness; a combination of chemical composition and micro/nano-scale texture can lead to superhydrophobic and superoleophobic properties. researchgate.net

Table 1: Contact Angle Measurements on a Tris(trimethylsiloxy)silane Modified Surface

| Probe Fluid | Advancing Contact Angle (θA) | Receding Contact Angle (θR) |

|---|---|---|

| Water | 96° | 87° |

| Methylene (B1212753) Iodide | 66° | 56° |

| Hexadecane | 33° | 31° |

Data sourced from vapor phase modification of silicon wafers with tris(trimethylsiloxy)chlorosilane. acs.org

Functionalization of Various Substrates (e.g., Silicon Wafers, Textiles)

The reactivity of the silanol group in this compound and related silanes allows for the chemical grafting of this molecule onto a variety of substrates, thereby altering their surface properties. This process, known as functionalization, is a cornerstone of modern materials engineering.

Silicon Wafers: Silicon wafers are a fundamental component in the electronics industry, and their surface properties are critical for device performance. This compound and its chloro-derivative can be reacted with the native oxide layer of silicon wafers to form a chemically grafted monolayer. acs.orgresearchgate.net This functionalization can be carried out in either the vapor phase or in a solution, with the vapor phase method generally yielding denser, more closely packed monolayers. acs.orgresearchgate.net The process involves the reaction between the silane (B1218182) and the surface silanol (Si-OH) groups on the wafer. acs.orgtue.nl

Textiles: The application of this compound derivatives to textiles can transform them from ordinary fabrics into high-performance materials. For example, cotton textiles treated with silicone-modified polyurethane acrylates containing tris(trimethylsiloxy)silyl groups become hydrophobic and oleophilic. nih.govresearchgate.net This functionalization makes them suitable for applications such as oil/water separation. nih.govresearchgate.net The process imparts durability to the repellent properties, allowing the textiles to withstand various environmental conditions. nih.gov

Formation of Self-Assembled Monolayers (SAMs) and Nanoporous Architectures

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound and its analogs are excellent candidates for forming SAMs due to the strong covalent bonds they form with hydroxylated surfaces. mpg.de These monolayers can be designed to have specific chemical functionalities and physical properties.

When tris(trimethylsiloxy)chlorosilane is used to form a monolayer on a silicon wafer, the bulky nature of the tris(trimethylsiloxy)silyl group can create a surface with inherent nanoporosity. acs.org These "holes" in the monolayer expose the underlying surface silanols, which can then be further reacted with smaller silanizing agents to create binary or mixed monolayers. acs.orgresearchgate.net This allows for the precise control of the surface chemistry at the nanoscale. The density of the initial tris(trimethylsiloxy)silane monolayer dictates the extent to which a second silane can be incorporated. acs.org

Furthermore, silanol-functionalized cage-type oligosiloxanes serve as molecular building blocks for constructing nanoporous materials. mdpi.comresearchgate.net The arrangement of these cage siloxanes can be controlled through methods like hydrogen bonding of the silanol groups, leading to the formation of ordered nanoporous structures with potential applications in catalysis and adsorption. mdpi.comresearchgate.net

Adhesion Enhancement and Formation of Stable Siloxane Linkages

Silane coupling agents, a class of compounds that includes this compound, are widely used to promote adhesion between dissimilar materials, particularly between inorganic substrates and organic polymers. sisib.comnbinno.com They function by forming a chemical bridge at the interface of the two materials.

The mechanism of adhesion promotion involves the hydrolysis of the silane's alkoxy or chloro groups to form reactive silanol groups. sisib.combrb-international.com These silanol groups can then condense with hydroxyl groups on an inorganic surface (like glass, metal, or silica) to form stable covalent siloxane (Si-O-Si) bonds. sisib.com The organic functionality of the silane molecule can then interact or react with the polymer matrix, thus creating a durable bond across the interface. This significantly improves the mechanical strength and durability of composite materials and adhesive joints. shinetsusilicone-global.com Silanes can be either blended into an adhesive formulation or applied as a primer to the substrate surface. sisib.com

Sol-Gel Chemistry and Inorganic-Organic Hybrid Materials Development

The sol-gel process is a versatile method for synthesizing a wide range of materials, particularly metal oxides, from chemical precursors. This compound and related alkoxysilanes are key precursors in this field, enabling the creation of materials with controlled structures and properties.

Precursor in Sol-Gel Synthesis (e.g., Borosilicate Glass, Silica Gels)

In sol-gel synthesis, precursors undergo a series of hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a continuous solid network). This compound can act as a silicon source in these reactions.

Borosilicate Glass: Borosilicate glasses are known for their low thermal expansion and chemical resistance. wikipedia.org The surfaces of these glasses can be modified using sol-gel chemistry. usm.my The process often begins with an acid treatment to generate silanol groups on the glass surface. usm.my A silane coupling agent can then be introduced to form covalent siloxane bonds with the surface, effectively functionalizing the glass. usm.my While not a direct precursor for bulk borosilicate glass synthesis, which involves melting boric oxide and silica sand at high temperatures, silanols are crucial for the surface modification and functionalization of these materials. wikipedia.org